4-(Naphthalen-2-yl)-N-phenylaniline

Vue d'ensemble

Description

The compound "4-(Naphthalen-2-yl)-N-phenylaniline" is a chemical entity that has been the subject of research due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss "this compound," they do provide insights into structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related naphthalene derivatives involves multi-step chemical reactions that typically start with the functionalization of naphthalene or its derivatives. For instance, the synthesis of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives was achieved and characterized by spectral techniques, indicating the complexity and specificity of the synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic methods and theoretical computations. For example, the compound (4E)-4-((naphthalen-2-yl)methyleneamino)-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one was studied using FT-IR, NMR, and UV-Vis spectroscopy, complemented by density functional theory (DFT) calculations . These methods are crucial for determining the molecular geometry, electronic structure, and vibrational modes of the compounds.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can be inferred from the chemical reactions they undergo. The studies often involve the interaction of these compounds with various reagents and conditions to synthesize new derivatives or to study their biological activity. For instance, the antibacterial evaluation of naphthalene derivatives indicates their potential to interact with bacterial proteins, which is a form of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are closely related to their molecular structure. The Hirshfeld surface and MEP analyses provide insights into the intermolecular interactions and crystal packing of these compounds . Additionally, the antimicrobial studies and molecular docking highlight the biological properties and the interaction of these compounds with proteins, which are influenced by their chemical structure and properties .

Applications De Recherche Scientifique

Host Materials for OLEDs :

- Naphthalene-based materials, including those related to 4-(Naphthalen-2-yl)-N-phenylaniline, have been used in the development of red phosphorescent organic light-emitting diodes (PHOLEDs). These materials demonstrate efficient energy transfer and reduced concentration quenching, leading to high device performance at low doping concentrations (Li et al., 2018).

Luminescent Lanthanide Complexes :

- Studies have explored 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, revealing an effective energy-transfer pathway in luminescent lanthanide complexes. This research sheds light on the potential use of such naphthalene derivatives in various applications involving luminescent materials (Kim et al., 2006).

Antibacterial Agents :

- Naphthalene derivatives have been synthesized and found to be potent antibacterial agents, demonstrating significant efficacy against various bacterial strains. These findings suggest the utility of naphthalene derivatives in the development of new antibacterial drugs (Abbasi et al., 2015).

Aggregation-Induced Emission Materials :

- Novel materials based on naphthalene units have been designed for aggregation-induced emission (AIE) applications. These materials demonstrate potential for use as fluorescence probes, offering rapid response, high sensitivity, and selectivity (Abdurahman et al., 2020).

Anti-Parkinson's Screening :

- Compounds derived from naphthalen-1-yl have been synthesized and evaluated for anti-Parkinson's activity. Some derivatives showed potent free radical scavenging activity, suggesting their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).

Anticancer Evaluation :

- Certain naphthalene derivatives have been synthesized and evaluated for their anticancer properties, with some showing significant activity against cancer cell lines. This highlights the potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Chemosensors for Metal Ions :

- Naphthalene derivatives have been used to create chemosensors for transition metal ions, exhibiting remarkable selectivity and color change upon complexation with specific ions. This application is significant in chemical sensing technologies (Gosavi-Mirkute et al., 2017).

Orientations Futures

Propriétés

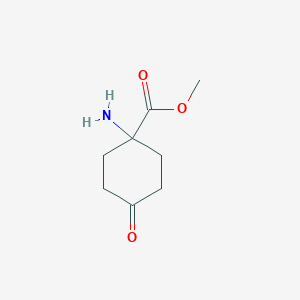

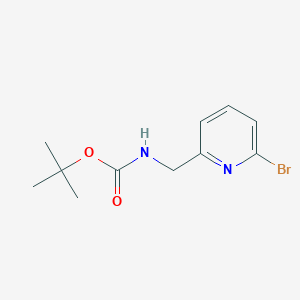

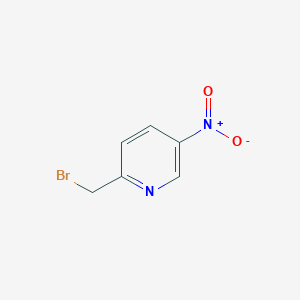

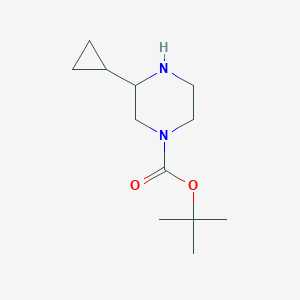

IUPAC Name |

4-naphthalen-2-yl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOMBPYCHOPPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)